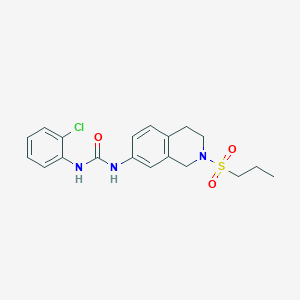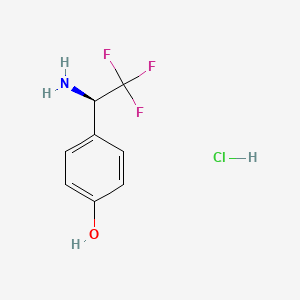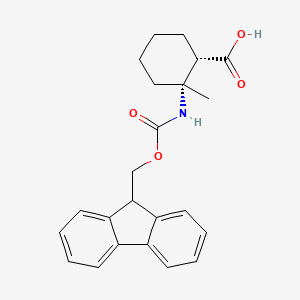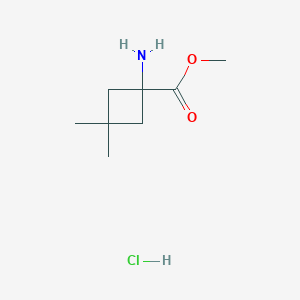
1-(2-Chlorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a urea derivative, which contains a 2-chlorophenyl group, a propylsulfonyl group, and a tetrahydroisoquinoline group. Urea derivatives are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals . The presence of the 2-chlorophenyl group might contribute to the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes. The tetrahydroisoquinoline group is a common motif in alkaloids, many of which have significant biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the 2-chlorophenyl group and the 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline group. The chlorophenyl group would likely contribute to the overall polarity of the molecule, while the tetrahydroisoquinoline group could potentially form intramolecular hydrogen bonds .Chemical Reactions Analysis
As a urea derivative, this compound might undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanic acid. The chlorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the chlorophenyl and tetrahydroisoquinoline groups might increase its lipophilicity compared to simple urea derivatives .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
Research has explored the role of similar compounds in inhibiting specific enzymes, such as phenylethanolamine N-methyltransferase (PNMT), which is crucial for understanding drug selectivity and enzyme targeting. Grunewald et al. (1997) examined how the acidity of the aminosulfonyl group impacts selectivity towards PNMT over the alpha 2-adrenoceptor, providing insights into designing selective enzyme inhibitors (Grunewald et al., 1997).
Complexation and Anion Binding
The complexation behavior of macrocyclic bis(ureas) towards various anions has been studied, highlighting their potential as complexing agents in chemical separations and sensor applications. Kretschmer et al. (2014) synthesized two macrocyclic bis(ureas) based on diphenylurea, demonstrating their ability to form complexes with anions and polar molecules (Kretschmer et al., 2014).
Synthetic Methodologies
In synthetic chemistry, the development of novel reactions and methodologies is crucial. Ye et al. (2011) disclosed a three-component reaction generating 1-(isoquinolin-1-yl)ureas, showcasing an efficient synthetic route under mild conditions (Ye et al., 2011). This type of research is vital for expanding the toolbox of synthetic chemists and enabling the creation of complex molecules with potential applications in various fields.
Zukünftige Richtungen
The study of urea derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. This particular compound, with its unique combination of functional groups, could be of interest for further study in various biological assays to determine its activity and potential therapeutic uses .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-2-11-27(25,26)23-10-9-14-7-8-16(12-15(14)13-23)21-19(24)22-18-6-4-3-5-17(18)20/h3-8,12H,2,9-11,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPFXNVLNDDLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)
![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)
![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)
![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)
![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)



